An In-Depth Technical Guide to Elucidating the In Vitro Receptor Binding Affinity of Cyclohexyl-(5,6-dihydro-4H-thiazin-2-yl)-amine
An In-Depth Technical Guide to Elucidating the In Vitro Receptor Binding Affinity of Cyclohexyl-(5,6-dihydro-4H-thiazin-2-yl)-amine
An In-Depth Technical Guide to Elucidating the In Vitro Receptor Binding Affinity of Cyclohexyl-(5,6-dihydro-4H-[1][2]thiazin-2-yl)-amine
A Senior Application Scientist's Perspective on Strategic Characterization
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive strategy for the in vitro characterization of Cyclohexyl-(5,6-dihydro-4H-[1][2]thiazin-2-yl)-amine, a novel compound with limited publicly available biological data. Given the structural similarities to known bioactive molecules, a targeted yet adaptable approach is essential to determine its receptor binding profile. This document provides a robust framework for selecting initial receptor targets, designing and executing binding assays, and interpreting the resulting data. The methodologies described herein are designed to establish a clear and reproducible workflow, ensuring scientific rigor and the generation of high-fidelity data crucial for early-stage drug discovery and development.
Introduction: The Rationale for a Structured Investigation
The compound Cyclohexyl-(5,6-dihydro-4H-[1][2]thiazin-2-yl)-amine (Molecular Formula: C10H18N2S) is a small molecule with a molecular weight of 198.33 g/mol [3]. While its specific biological activities are not extensively documented, its core structure, featuring a thiazinane ring and a cyclohexyl amine, is present in various compounds with known pharmacological effects. For instance, related thiazole and benzothiazine derivatives have been reported to exhibit activities such as carbonic anhydrase inhibition, caspase-3 inhibition, and BACE1 inhibition[4][5][6][7]. Furthermore, the presence of a cyclohexyl group is common in ligands targeting a range of receptors, including sigma (σ) receptors[8].
The primary objective of this guide is to provide a systematic approach to determine the in vitro receptor binding affinity of this compound. This process is a cornerstone of early drug discovery, offering critical insights into a compound's potential mechanism of action, selectivity, and off-target liabilities[2][9]. We will proceed with a hypothesis-driven selection of potential targets, followed by a detailed exposition of the experimental protocols necessary to quantify its binding characteristics.
Strategic Target Selection: A Hypothesis-Driven Approach
In the absence of direct biological data, a logical starting point is to investigate receptors and enzymes targeted by structurally analogous compounds. This initial screen should be broad enough to capture unexpected activities while remaining focused on plausible targets.
Primary Target Class: Soluble Guanylate Cyclase (sGC)
A key structural relative to consider is BAY 41-2272, a known activator of soluble guanylate cyclase (sGC)[10][11][12][13]. Although the user's compound is not identical, the presence of a heterocyclic amine warrants an investigation into its potential effects on sGC.
Secondary Target Classes
Based on the broader chemical space of thiazine and cyclohexyl-containing molecules, the following secondary target classes are proposed for initial screening:
-
G-Protein Coupled Receptors (GPCRs): As the largest class of cell-surface receptors and the target of a significant portion of existing drugs, a broad GPCR panel screen is a cost-effective way to identify potential interactions[2].
-
Ion Channels: The modulation of ion channel activity is a common mechanism for bioactive small molecules.
-
Enzymes: Beyond sGC, other enzyme classes such as kinases and proteases could be considered, given the diverse activities of related heterocyclic compounds[14][15].
-
Sigma (σ) Receptors: The cyclohexyl moiety is a common feature in high-affinity σ receptor ligands[8]. Both σ1 and σ2 subtypes should be included in the initial screen.
Experimental Design and Protocols: Ensuring Data Integrity
The following sections detail the methodologies for determining the binding affinity of Cyclohexyl-(5,6-dihydro-4H-[1][2]thiazin-2-yl)-amine. The choice between radioligand and non-radiometric assays will depend on the availability of validated reagents for the selected targets.
General Principles of Receptor Binding Assays
Receptor binding assays are fundamental tools in pharmacology, designed to measure the interaction between a ligand and its target receptor in a controlled, cell-free environment[9][16]. These assays can be broadly categorized into saturation and competitive binding studies[1][17].
-
Saturation Binding: Determines the density of receptors in a tissue (Bmax) and the equilibrium dissociation constant (Kd) of a radiolabeled ligand.
-
Competitive Binding: Measures the affinity of an unlabeled test compound by its ability to displace a labeled ligand of known high affinity. This yields the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand), from which the inhibitory constant (Ki) can be calculated.
Experimental Workflow: From Preparation to Detection
The following diagram illustrates a generalized workflow for a competitive radioligand binding assay.
Sources
- 1. researchgate.net [researchgate.net]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. Cyclohexyl-(5,6-dihydro-4H-[1,3]thiazin-2-yl)-amine|lookchem [lookchem.com]
- 4. Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors | MDPI [mdpi.com]
- 5. cbijournal.com [cbijournal.com]
- 6. New 4-[(3-cyclohexyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamides, synthesis and inhibitory activity toward carbonic anhydrase I, II, IX, XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. compound 6 [PMID: 34553947] | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Fluorescent Derivatives of σ Receptor Ligand 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) as a Tool for Uptake and Cellular Localization Studies in Pancreatic Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 10. BAY 41-2272, a soluble guanylate cyclase agonist, activates human mononuclear phagocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. BAY 41-2272 activates two isoforms of nitric oxide-sensitive guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BAY 41-2272, Soluble guanylyl cyclase (sGC) activator (CAS 256376-24-6) | Abcam [abcam.com]
- 14. BindingDB BDBM50212773 CHEMBL391934::N-cyclohexyl-N-methyl-1-(3-(methylamino)-3-oxopropyl)-2-(thiophene-2-carboxamido)-1H-benzo[d]imidazole-5-carboxamide [bindingdb.org]
- 15. BindingDB BDBM5706 2-amino-5-thio-substituted thiazole 74::methyl 2-cyclohexyl-2-[(2-acetamido-1,3-thiazol-5-yl)sulfanyl]acetate [bindingdb.org]
- 16. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 17. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
